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molecular formula C11H14Si B1583190 1-Phenyl-2-(trimethylsilyl)acetylene CAS No. 2170-06-1

1-Phenyl-2-(trimethylsilyl)acetylene

Cat. No. B1583190
M. Wt: 174.31 g/mol
InChI Key: UZIXCCMXZQWTPB-UHFFFAOYSA-N
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Patent
US09108994B2

Procedure details

A reactor with a capacity of 40 mL, equipped with a magnetic stirrer was filled, under argon atmosphere, with 0.0085 g (0.015 mmol) of [{Ir(μ-Cl)(CO)2}2], and then with 8 mL of anhydrous and deoxidized toluene and 0.7 g (5.4 mmol) of NEt(i-Pr)2. The whole mixture was stirred until the starting iridium(I) complex was dissolved, and then 0.306 g (3mmol) of phenylacetylene and 0.96 g (4.8 mmol) of ISiMe3 were added to the resulting mixture. The reaction was carried out at a temperature of 80° C. until complete conversion of phenylacetylene. After the reaction was completed, the solvent was evaporated at a reduced pressure along with any residual unreacted substrates in order to remove the catalyst from the reaction mixture and then the residue was transferred onto a chromatographic column packed with silica gel and product was isolated using hexane as eluent. The solvent was initially evaporated from the eluate, and the residual product was distilled by means of the “trap-to-trap” technique at a reduced pressure to obtain 0.47 g of phenylethynyltrirnethylsilane, with a yield of 90%.
[Compound]
Name
{Ir(μ-Cl)(CO)2}2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.7 g
Type
reactant
Reaction Step Three
Quantity
0.306 g
Type
reactant
Reaction Step Four
Quantity
0.96 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.N(C(C)C)(C(C)C)CC.[C:17]1([C:23]#[CH:24])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.I[Si:26]([CH3:29])([CH3:28])[CH3:27]>CCCCCC>[C:17]1([C:23]#[C:24][Si:26]([CH3:29])([CH3:28])[CH3:27])[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1

Inputs

Step One
Name
{Ir(μ-Cl)(CO)2}2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0.7 g
Type
reactant
Smiles
N(CC)(C(C)C)C(C)C
Step Four
Name
Quantity
0.306 g
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Name
Quantity
0.96 g
Type
reactant
Smiles
I[Si](C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
The whole mixture was stirred until the starting iridium(I) complex
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reactor with a capacity of 40 mL, equipped with a magnetic stirrer
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated at a reduced pressure along with any residual unreacted substrates in order
CUSTOM
Type
CUSTOM
Details
to remove the catalyst from the reaction mixture
CUSTOM
Type
CUSTOM
Details
product was isolated
CUSTOM
Type
CUSTOM
Details
The solvent was initially evaporated from the eluate, and the residual product
DISTILLATION
Type
DISTILLATION
Details
was distilled by means of the “trap-to-trap” technique at a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C#C[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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